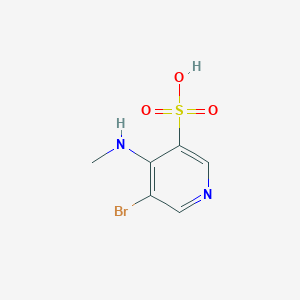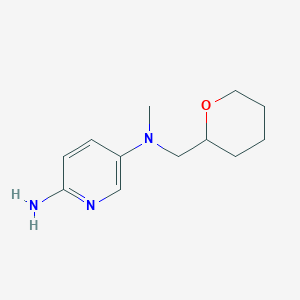
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a tetrahydro-2H-pyran-2-ylmethyl group at the N5 position .
Vorbereitungsmethoden
The synthesis of N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,5-diamine and tetrahydro-2H-pyran-2-ylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine can be compared with other similar compounds, such as:
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,4-diamine: Differing by the position of the amino group on the pyridine ring.
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-3,5-diamine: Differing by the position of the amino groups on the pyridine ring.
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,6-diamine: Differing by the position of the amino group on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H19N3O |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
5-N-methyl-5-N-(oxan-2-ylmethyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C12H19N3O/c1-15(9-11-4-2-3-7-16-11)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7,9H2,1H3,(H2,13,14) |
InChI-Schlüssel |
YDTROSYUEGPOPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CCCCO1)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


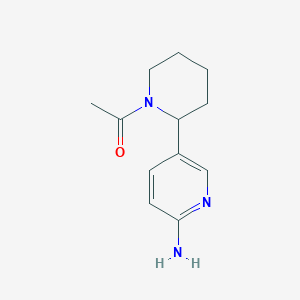
![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)
![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)
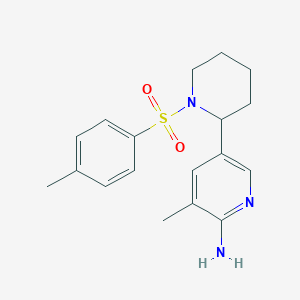
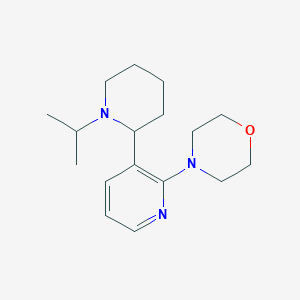


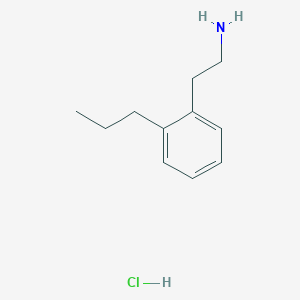

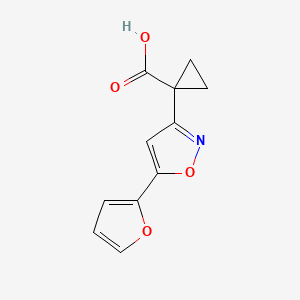
![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)

